2-(Oxiran-2-yl)oxolane
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Description
“2-(Oxiran-2-yl)oxolane” is a chemical compound belonging to the class of tetrahydrofurans . It has a CAS Number of 1549125-77-0 and a molecular weight of 114.14 .
Synthesis Analysis
The synthesis of oxetanes, including “this compound”, often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular weight of 114.14 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically characterized by the opening of an epoxide ring . This process is governed primarily by the nucleophilicity of the oxygen atom in cyclic and linear structures .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Mechanism of Action
Target of Action
Oxiranes (also known as epoxides) and oxolanes (also known as tetrahydrofurans) are commonly used in organic synthesis and polymer science. They can react with a wide range of nucleophiles, making them versatile intermediates in the synthesis of complex organic molecules .
Mode of Action
Oxiranes and oxolanes typically undergo ring-opening reactions when they interact with their targets. The ring strain in these three-membered (for oxiranes) and four-membered (for oxolanes) rings makes them highly reactive. They can react with nucleophiles, leading to the opening of the ring and the formation of new bonds .
Biochemical Pathways
For instance, acid-catalyzed rearrangements of aryl oxiranes can lead to the formation of different compounds . Also, combining oxiranes and oxetanes can enhance reaction kinetics and improve physical properties of polymer films .
Pharmacokinetics
For instance, “2-(Oxiran-2-yl)oxolane” has a molecular weight of 114.14 g/mol .
Result of Action
The reactivity of oxiranes and oxolanes can lead to the formation of a variety of products, depending on the reaction conditions and the nucleophiles present .
Action Environment
The action of “this compound”, like other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of catalysts. For instance, the storage temperature for “this compound” is mentioned as -10°C .
Future Directions
The future directions for the study and application of “2-(Oxiran-2-yl)oxolane” could involve further exploration of its reactivity in chemical reactions, particularly those involving the opening of an epoxide ring . Additionally, research could focus on improving the physical properties of polymers formed from “this compound” by reducing illumination time and exploiting dark cure in these systems .
Properties
IUPAC Name |
2-(oxiran-2-yl)oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5(7-3-1)6-4-8-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONIIIGNMROHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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